[(3S)-3-methyl-3-piperidyl]methanol
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Overview
Description
[(3S)-3-methyl-3-piperidyl]methanol is a chemical compound with a piperidine ring structure, substituted with a methyl group at the third position and a hydroxymethyl group at the same position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-3-methyl-3-piperidyl]methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced at the third position of the piperidine ring through alkylation reactions using methylating agents like methyl iodide.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
[(3S)-3-methyl-3-piperidyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(3S)-3-methyl-3-piperidyl]methanol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to its biological activity and potential therapeutic effects.
Industrial Applications: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of [(3S)-3-methyl-3-piperidyl]methanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The piperidine ring structure allows the compound to interact with receptors and enzymes, modulating their function.
Comparison with Similar Compounds
Similar Compounds
[(3S)-3-methyl-3-piperidyl]amine: Similar structure but with an amine group instead of a hydroxymethyl group.
[(3S)-3-methyl-3-piperidyl]ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
Uniqueness
[(3S)-3-methyl-3-piperidyl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl group and a hydroxymethyl group at the third position of the piperidine ring allows for unique interactions and reactivity compared to other similar compounds.
Properties
CAS No. |
1956435-40-7 |
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Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
[(3S)-3-methylpiperidin-3-yl]methanol |
InChI |
InChI=1S/C7H15NO/c1-7(6-9)3-2-4-8-5-7/h8-9H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
DMGCHHGYZKQCNX-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@]1(CCCNC1)CO |
Canonical SMILES |
CC1(CCCNC1)CO |
Origin of Product |
United States |
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